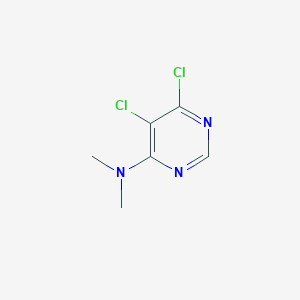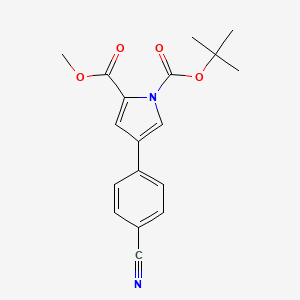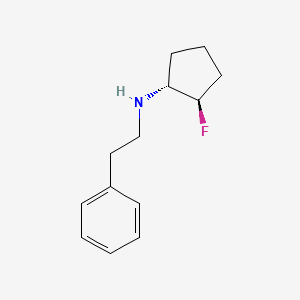
1-cyclobutyl-1H-1,2,3-triazole-4-carbaldéhyde
Vue d'ensemble
Description
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is an oil-like substance at room temperature .
Synthesis Analysis
The synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives can be achieved through various methods. One such method involves the one-step N-terminal specific protein modification with 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives .Molecular Structure Analysis
The InChI code for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is 1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 . This indicates that the molecule consists of a cyclobutyl group attached to the 1-position of a 1H-1,2,3-triazole ring, with a carbaldehyde group at the 4-position.Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is an oil-like substance at room temperature .Applications De Recherche Scientifique
Découverte de médicaments
Les dérivés du 1,2,3-triazole ont trouvé de larges applications dans la découverte de médicaments . Ils sont souvent utilisés comme blocs de construction dans la synthèse de divers produits pharmaceutiques en raison de leurs propriétés chimiques uniques. Le groupement 1,2,3-triazole peut améliorer le profil pharmacologique des molécules médicamenteuses, en améliorant leur stabilité, leur biodisponibilité et en réduisant leur toxicité.
Synthèse organique
Les 1,2,3-triazoles sont des intermédiaires de synthèse utiles en synthèse organique . Ils peuvent servir de pont reliant différents groupes fonctionnels, permettant la construction de molécules organiques complexes. Le groupement 1,2,3-triazole peut également participer à diverses réactions chimiques, offrant des voies diverses pour les transformations synthétiques.
Chimie des polymères
En chimie des polymères, les 1,2,3-triazoles peuvent être utilisés comme monomères pour synthétiser des polymères aux propriétés uniques . La présence du cycle 1,2,3-triazole dans la chaîne principale du polymère peut améliorer la stabilité thermique, la résistance mécanique et la résistance chimique des polymères résultants.
Chimie supramoléculaire
Les 1,2,3-triazoles jouent un rôle important en chimie supramoléculaire . Ils peuvent agir comme ligands pour former des complexes avec divers ions métalliques, conduisant à la formation de structures supramoléculaires aux propriétés intéressantes. Ces structures peuvent être utilisées dans des domaines tels que la catalyse, la détection et la science des matériaux.
Bioconjugaison
Les 1,2,3-triazoles sont largement utilisés dans la bioconjugaison , une technique utilisée pour lier deux biomolécules ensemble. Cela est particulièrement utile dans le domaine de la biochimie et de la biologie moléculaire, où il permet l'étude de divers processus biologiques au niveau moléculaire.
Imagerie fluorescente
Les 1,2,3-triazoles peuvent être utilisés en imagerie fluorescente . Ils peuvent être incorporés dans des sondes fluorescentes, qui peuvent ensuite être utilisées pour visualiser et suivre divers processus biologiques en temps réel.
Science des matériaux
En science des matériaux, les 1,2,3-triazoles peuvent être utilisés pour synthétiser des matériaux aux propriétés uniques . Par exemple, ils peuvent être utilisés dans la synthèse de semi-conducteurs organiques, de matériaux photovoltaïques et de diodes électroluminescentes (LED).
Safety and Hazards
The safety information for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different mechanisms .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can play a role in the synthesis of various bioactive compounds .
Pharmacokinetics
The compound’s impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde. Specific details about how these factors interact with this compound are currently unknown .
Analyse Biochimique
Biochemical Properties
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins through site-specific conjugation, enabling the attachment of functional molecules such as fluorophores, biotin, and polyethylene glycol . The compound’s ability to form stable bonds with the N-terminus of proteins makes it a valuable tool in protein engineering and bioconjugation .
Cellular Effects
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with proteins can lead to changes in cellular behavior, including alterations in signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Long-term studies have shown that the compound can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and protein modification . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular metabolism and energy production, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, influencing its interactions with other biomolecules and cellular processes .
Propriétés
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)





![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)

amine](/img/structure/B1531582.png)

![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)
